molecular formula C23H21N3O5 B11125321 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11125321
M. Wt: 419.4 g/mol
InChI Key: FUUJDXRFQCVNNQ-VZCXRCSSSA-N
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Description

3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a hydroxyl group, an oxazole ring, a benzoyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the oxazole ring through a cyclization reaction.
  • Introduction of the benzoyl group via Friedel-Crafts acylation.
  • Coupling of the pyridine ring through a cross-coupling reaction.
  • Final hydroxylation step to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: The oxazole and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-ethoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H21N3O5/c1-3-11-30-17-8-6-15(7-9-17)21(27)19-20(16-5-4-10-24-13-16)26(23(29)22(19)28)18-12-14(2)31-25-18/h4-10,12-13,20,27H,3,11H2,1-2H3/b21-19-

InChI Key

FUUJDXRFQCVNNQ-VZCXRCSSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CN=CC=C4)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CN=CC=C4)O

Origin of Product

United States

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